Lacosamide (racemate)

描述

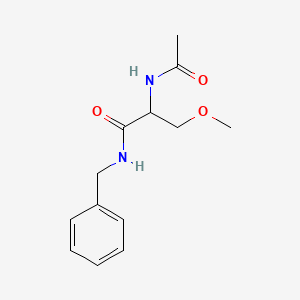

Lacosamide (racemate) is a third-generation antiepileptic drug (AED) with the molecular formula C13H18N2O3 and an average molecular weight of 250.298 g/mol . It is chemically designated as 2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide and exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is the pharmacologically active form, primarily targeting voltage-gated sodium channels (VGSCs) to stabilize hyperexcitable neuronal membranes . Approved in 2008 for adjunctive treatment of focal-onset seizures, lacosamide has also been investigated for diabetic neuropathic pain (DPNP) and osteoarthritis-related pain . Its racemate form has been a subject of synthesis and patent disputes, particularly regarding prior art on anticonvulsant activity .

属性

IUPAC Name |

2-acetamido-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861451 | |

| Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175481-26-2 | |

| Record name | 2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(acetylamino)-N-benzyl-3-methoxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Regioselective Ring Opening and Stepwise Synthesis

One widely cited method involves a multi-step synthesis starting from a halogenated precursor:

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Regioselective ring opening of halogenated precursor | Water, halogenated compound |

| 2 | Oxidation to carboxylic acid | Oxidizing agent |

| 3 | Amide coupling with benzylamine | Benzylamine, base, coupling agent |

| 4 | Base treatment in alcohol | Base, alcohol solvent |

| 5 | Hydroxyl protection (tosylation) | Tosyl chloride, dimethylaminopyridine, triethylamine, dichloromethane, 20–40°C |

| 6 | Azidation | Sodium azide, dimethylformamide, water, 60–80°C, 5–7 h |

| 7 | Reduction of azide | Hydrogen, organic solvent, catalyst, 20–40°C, 2–4 h |

| 8 | Acylation (final step) | Acetic anhydride, dimethylaminopyridine, methylene dichloride, 25–35°C, 10–14 h |

This route is robust and suitable for large-scale synthesis, offering good control over intermediates and final product purity.

One-Pot and Base-Free N-Acetylation

A significant improvement in lacosamide synthesis is the avoidance of toxic bases (e.g., pyridine) during N-acetylation. The method involves:

- O-methylation of a protected serine derivative using a methylation agent (e.g., dimethyl sulfate) and an organolithium compound (e.g., butyllithium) at 0–10°C for at least 5 hours.

- Amide coupling with benzylamine in the presence of a carboxyl activator and a mild base.

- Removal of the protecting group (e.g., t-butoxycarbonyl) using acid or hydrogenation.

- N-acetylation with acetic anhydride, preferably in the absence of pyridine, to avoid toxic byproducts and simplify purification.

This process yields lacosamide with high chemical and optical purity and is amenable to crystallization-based purification for pharmaceutical use.

Concise Synthesis with High Chiral Purity

Recent research has focused on minimizing racemization and simplifying the process:

- O-methylation of N-Boc-D-serine

- Benzylamide formation

- N-deprotection

- N-acetylation

Key findings include:

- Racemization is mainly caused by strong alkaline reagents.

- Using milder conditions and avoiding isolation of free base intermediates improves chiral purity.

- A representative protocol: Acetylation with acetic anhydride and phosphoric acid at 0–5°C, followed by workup and crystallization, yields lacosamide with 62.8% yield, 100% chemical purity, and 99.93% chiral purity.

Process Without Isolation of Free Base

An industrially relevant method avoids the isolation of O-methyl-N-benzyl-D-serinamide free base before acylation, streamlining the process and eliminating the need for column chromatography or chiral resolution at intermediate stages. This approach enhances scalability and reduces waste.

Comparative Data Table: Preparation Methods

| Method | Key Features | Yield (%) | Chiral Purity (%) | Notable Advantages |

|---|---|---|---|---|

| Regioselective ring opening | Multi-step, robust, scalable | Not specified | High | Robust, suitable for scale-up |

| One-pot, base-free acetylation | Avoids toxic bases, crystallization | 81–95 (acetylation step) | ≥88 (enantiomeric) | Safer, purer product |

| Concise, high chiral purity | Milder conditions, no free base | 62.8 | 99.93 | High purity, less racemization |

| No free base isolation | Streamlined, no chromatography | Not specified | High | Industrial scalability |

Research Findings and Industrial Considerations

- Racemization Control : Strong bases and high temperatures can cause racemization, reducing chiral purity. Milder conditions and careful reagent choice are critical for high-quality lacosamide.

- Purification : Crystallization from ethyl acetate or similar solvents is effective for isolating pure lacosamide, reducing the need for chromatographic purification.

- Yield Optimization : Yields for the final acetylation step can reach up to 95% under optimized conditions.

- Environmental and Safety Aspects : Avoiding toxic reagents like pyridine and minimizing hazardous waste are important for industrial processes.

化学反应分析

Types of Reactions

Lacosamide undergoes various chemical reactions, including:

Oxidation: Lacosamide can be oxidized under specific conditions to form different metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at the amide or methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of lacosamide, which can have different pharmacological properties and applications .

科学研究应用

Treatment of Epilepsy

Lacosamide is primarily approved for the treatment of partial-onset seizures in adults and children aged four years and older. It functions as an adjunctive therapy, enhancing seizure control when used alongside other AEDs. The drug's mechanism involves the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSC), which stabilizes hyperexcitable neuronal membranes and reduces seizure frequency .

Clinical Trials and Efficacy:

- Phase II and III clinical trials have demonstrated that lacosamide effectively increases the seizure threshold across various animal models .

- A meta-analysis indicated that lacosamide significantly reduces seizure frequency compared to placebo, with a favorable safety profile .

Pediatric Use

Recent studies suggest that lacosamide is a promising option for children with focal epilepsy , providing effective seizure control with fewer side effects compared to older AEDs . Monitoring plasma levels of lacosamide can optimize dosing and improve therapeutic outcomes in pediatric patients .

Migraine Management

Recent research has indicated that lacosamide may have potential applications in treating migraine . Studies show that the S-enantiomer of lacosamide (S-LCM) can inhibit calcitonin gene-related peptide (CGRP) release, which is critical in migraine pathophysiology. This suggests a novel therapeutic pathway for acute migraine treatment .

Mechanism:

- S-LCM reduces calcium influx in trigeminal neurons and diminishes CGRP release, potentially alleviating migraine symptoms .

Safety Profile and Adverse Effects

While generally well-tolerated, lacosamide has been associated with certain cardiac adverse events . A comprehensive review identified multiple signals related to cardiac issues, necessitating careful monitoring during treatment . Clinicians are advised to weigh the benefits against potential risks, particularly in patients with pre-existing cardiac conditions.

Ongoing Studies

Current research continues to explore the broader applications of lacosamide:

作用机制

Lacosamide exerts its effects by enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing . This mechanism is distinct from traditional sodium channel blockers that affect fast inactivation. Lacosamide also interacts with collapsin-response mediator protein 2, which may play a role in neuronal plasticity .

相似化合物的比较

Table 1: Mechanism Comparison with Key AEDs

Efficacy in Epilepsy Management

Indirect comparisons in health technology assessments (HTA) reveal mixed outcomes. A meta-analysis of refractory epilepsy trials showed lacosamide’s 50% responder rate (43.7%) was similar to perampanel (36.3%) but lower than brivaracetam (55.2%) . However, direct head-to-head trials are scarce, and most studies lack active comparators .

Table 2: Efficacy in Focal-Onset Seizures (Adjunctive Therapy)

| Compound | 50% Responder Rate | Median Seizure Reduction |

|---|---|---|

| Lacosamide | 43.7% | 35.5% |

| Brivaracetam | 55.2% | 41.8% |

| Perampanel | 36.3% | 30.1% |

Table 3: Adverse Effect Incidence (Pooled RCTs)

| Adverse Effect | Lacosamide (400 mg/day) | Carbamazepine (600 mg/day) |

|---|---|---|

| Dizziness | 31% | 29% |

| Diplopia | 11% | 13% |

| Headache | 9% | 12% |

Pharmacokinetics and Drug Interactions

However, co-administration with nisoldipine (a calcium channel blocker) increases lacosamide’s AUC by 38%, likely due to CYP3A4 modulation .

Table 4: Pharmacokinetic Parameters

| Parameter | Lacosamide | Carbamazepine |

|---|---|---|

| Half-life (hrs) | 13 | 8–20 |

| Protein Binding | 15% | 75% |

| CYP450 Metabolism | CYP2C19 (minor) | CYP3A4 (major) |

Cost-Effectiveness and Clinical Utility

Economic evaluations in three countries suggest lacosamide is cost-effective as adjunctive therapy for refractory epilepsy, particularly when traditional AEDs fail . However, its cost-effectiveness remains uncertain due to extrapolated trial data and lack of long-term utility metrics . For DPNP, lacosamide’s mixed efficacy results and regulatory status as a controlled substance limit its adoption as first-line therapy .

生物活性

Lacosamide, a functionalized amino acid, is primarily recognized for its efficacy as an antiepileptic drug (AED). Approved for the treatment of partial-onset seizures in adults, its unique mechanism of action and pharmacological properties have garnered significant research interest. This article delves into the biological activity of lacosamide, highlighting its mechanisms, pharmacokinetics, clinical applications, and associated studies.

Lacosamide operates through a distinct mechanism compared to traditional sodium channel blockers. It selectively enhances the slow inactivation of voltage-gated sodium channels without affecting fast inactivation . This modulation stabilizes hyperexcitable neuronal membranes and reduces neuronal firing, thereby controlling seizure activity. Unlike other AEDs that primarily block sodium channels, lacosamide's ability to enhance slow inactivation allows it to maintain physiological neuronal function while reducing the potential for excessive neuronal excitability .

Pharmacokinetics

Lacosamide exhibits favorable pharmacokinetic properties:

- Absorption : It is completely absorbed following oral administration with a high bioavailability of approximately 100% .

- Distribution : The volume of distribution is about 0.6 L/kg, indicating its ability to cross the blood-brain barrier due to its amphiphilic nature .

- Metabolism : Lacosamide is metabolized by CYP3A4 and CYP2C enzymes, primarily yielding an inactive metabolite, O-desmethyl lacosamide .

- Elimination : Approximately 95% of the drug is excreted via renal pathways, with around 40% being unchanged lacosamide .

- Half-life : The half-life ranges from 13 to 16 hours, allowing for twice-daily dosing regimens .

Seizure Reduction

Clinical trials have demonstrated that lacosamide significantly reduces seizure frequency in patients with partial-onset seizures. In randomized controlled trials involving over 1300 patients, adjunctive therapy with lacosamide led to a notable reduction in seizure frequency compared to placebo . The dose-response relationship has been shown to be linear up to 800 mg orally and 300 mg intravenously .

Cognitive Effects

A study investigating lacosamide's impact on cognitive function found that it did not deteriorate cognitive abilities and may even improve them in some patients with epilepsy. This was highlighted in a comparison study where patients treated with lacosamide showed better outcomes on cognitive scales compared to those receiving other AEDs .

Binding Affinity Studies

Research has identified the binding interactions between lacosamide and the collapsin response mediator protein 2 (CRMP-2), suggesting that this interaction may play a role in its therapeutic effects. Binding studies indicated a Kd value under 5 μM, confirming that lacosamide binds specifically to CRMP-2 . The implications of this binding extend beyond epilepsy treatment, potentially influencing conditions like neuropathic pain and neurodegenerative diseases .

Cardiac Safety Profile

Recent pharmacovigilance studies have raised concerns regarding lacosamide's cardiac safety profile. Analysis of adverse event reports indicated a significant association between lacosamide use and cardiac adverse events, including arrhythmias. Monitoring these effects is crucial for ensuring patient safety during treatment .

Summary Table of Key Findings

| Parameter | Details |

|---|---|

| Mechanism of Action | Enhances slow inactivation of sodium channels |

| Bioavailability | ~100% after oral administration |

| Volume of Distribution | ~0.6 L/kg |

| Metabolism | Primarily via CYP3A4; inactive metabolite produced |

| Elimination Route | ~95% renal excretion |

| Half-life | 13-16 hours |

| Clinical Efficacy | Significant seizure reduction compared to placebo |

| Cognitive Effects | No deterioration; potential improvement noted |

| Cardiac Safety Concerns | Associated with adverse cardiac events |

常见问题

Q. What strategies improve reproducibility in lacosamide dose-finding studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。